![molecular formula C11H8Cl2OS B1489600 [5-(2,5-Dichlorophenyl)-thiophen-2-yl]-methanol CAS No. 2008825-96-3](/img/structure/B1489600.png)
[5-(2,5-Dichlorophenyl)-thiophen-2-yl]-methanol
Overview
Description
5-(2,5-Dichlorophenyl)-thiophen-2-yl]-methanol, also known as DPTM, is a chemical compound that has been studied for its potential applications in the fields of scientific research and lab experiments. This compound is of particular interest due to its unique properties, which include an ability to interact with several biochemical pathways and physiological systems.
Scientific Research Applications
Synthesis and Characterization
The chemical compound 5-(2,5-Dichlorophenyl)-thiophen-2-yl-methanol is a subject of interest in the synthesis and characterization of novel compounds with potential antimicrobial properties. For example, research on derivatives of thiophene, such as 5-(alkylidene)thiophen-2(5H)-ones, has shown significant antimicrobial activity, highlighting the importance of thiophene derivatives in developing new antimicrobial agents (Benneche et al., 2011). Furthermore, the synthesis and spectral characterization of compounds involving thiophene structures have been explored to understand their antibacterial activity, providing insight into the structural optimization and theoretical vibrational spectra using density functional theory calculations (Shahana & Yardily, 2020).
Catalysis and Chemical Reactions
Thiophene derivatives have also been utilized in catalysis and chemical reactions. For instance, furan-2-yl(phenyl)methanol derivatives, related to thiophene-2-yl-methanol structures, have been used in the synthesis of benzo[b][1,4]thiazine and oxazine derivatives through the aza-Piancatelli rearrangement, indicating the utility of thiophene derivatives in complex organic syntheses (Reddy et al., 2012). Additionally, the conversion of methanol into hydrocarbons over zeolite catalysts, where thiophene derivatives might play a role in understanding the reaction mechanisms, has been investigated to enhance the efficiency of such processes (Svelle et al., 2006).
Antiviral and Photodynamic Therapy
The compound's structural analogs have been synthesized and tested for antiviral activity, illustrating the broader application of similar chemical structures in medicinal chemistry and drug development (Chen et al., 2010). Additionally, the development of photodynamic therapy agents, such as m-THPC (FOSCAN®), involves detailed physical and chemical studies, including solvent effects, which could be relevant to understanding the solubility and aggregation behavior of related compounds (Bonnett et al., 2001).
Environmental and Photocatalytic Applications
Environmental applications, particularly in the photocatalytic degradation of pollutants, are another area of interest. Studies on the photocatalyzed oxidation pathways of chlorophenols by CdS have provided insights into the environmental remediation potential of thiophene derivatives (Tang & Huang, 1995).
properties
IUPAC Name |
[5-(2,5-dichlorophenyl)thiophen-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2OS/c12-7-1-3-10(13)9(5-7)11-4-2-8(6-14)15-11/h1-5,14H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCMTDOUAPONSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC=C(S2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(2,5-Dichlorophenyl)-thiophen-2-yl]-methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



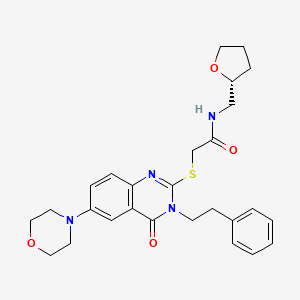
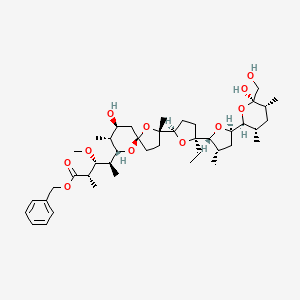
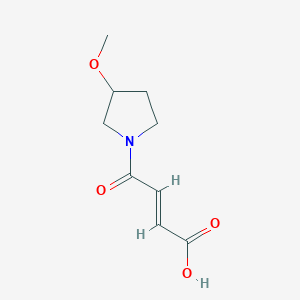
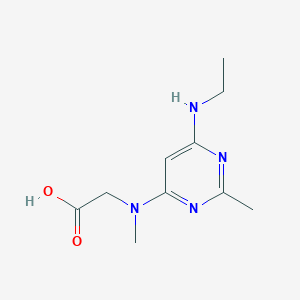

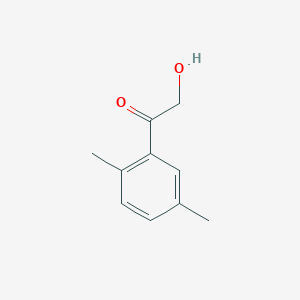

![Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine](/img/structure/B1489527.png)
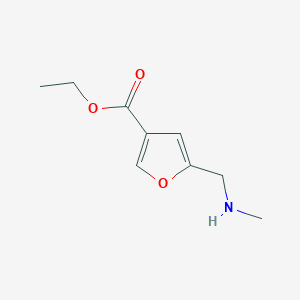
![N-[2-(morpholin-4-yl)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide](/img/structure/B1489529.png)
![ethyl N-[2-(4-fluorophenoxy)ethyl]-N-methylcarbamate](/img/structure/B1489533.png)

![Methyl({1-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethyl})amine](/img/structure/B1489537.png)
